5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is known for its unique structural features, which include an oxadiazole ring fused with a pyrazine ring and a phenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. This reaction is carried out under reflux conditions in anhydrous ethyl acetate for 40–60 minutes until the bright red color of the reactants disappears . The resulting product is a colorless, high-melting crystalline solid that is readily soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but poorly soluble in alkanes and insoluble in water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: A parent compound without the phenyl group.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: A sulfur analog with similar structural features.
Uniqueness
The phenyl group can participate in additional chemical reactions, providing a versatile platform for further functionalization and derivatization .
Properties
CAS No. |
64163-29-7 |
---|---|
Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H6N4O/c1-2-4-7(5-3-1)8-6-11-9-10(12-8)14-15-13-9/h1-6H |
InChI Key |
KPFDAMGPOMPFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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